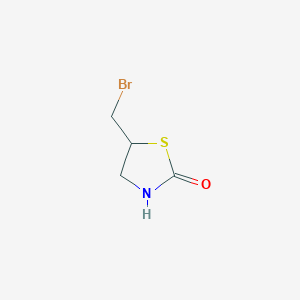
4-氨基-1-(3-氯苯基)-1H-吡唑-3,5-二羧酸二乙酯
描述
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate is a useful research compound. Its molecular formula is C15H16ClN3O4 and its molecular weight is 337.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗癌应用
- Hafez 等人(2016 年)的一项研究合成了 4-氨基-3-(4-氯苯基)-吡唑-5-羧酸乙酯的化合物,展示了显著的体外抗菌和抗癌活性。一些化合物表现出比参考药物阿霉素更高的抗癌活性,强调了它们在癌症治疗中的潜力 (Hafez、El-Gazzar 和 Al-Hussain,2016 年)。
材料科学和结构研究
- Mishra、Jain 和 Ninama(2014 年)关注了与 4-氨基-1-(3-氯苯基) 1H-吡唑-3,5-二羧酸二乙酯的钴 (II) 配合物,采用 X 射线衍射和光谱等方法进行表征。这强调了其在开发具有特定化学性质的新材料中的用途 (Mishra、Jain 和 Ninama,2014 年)。
化学合成和表征
- Reviriego 等人(2006 年)的研究表明,1H-吡唑-3,5-二羧酸二乙酯的钠盐可以与苯丙胺等化合物相互作用,形成稳定的复合物。这突出了其在复杂化学结构合成中的作用 (Reviriego 等人,2006 年)。
缓蚀
- Paul、Yadav 和 Obot(2020 年)研究了吡唑化合物作为缓蚀剂的用途。他们发现这些化合物有效地保护酸性环境中的低碳钢,突出了它们在材料保存等工业应用中的相关性 (Paul、Yadav 和 Obot,2020 年)。
药理学潜力
- Trivedi 等人(2011 年)用 1H-吡唑-3,5-二羧酸二乙酯合成了 N-芳基-1,4-二氢吡啶,展示了有效的抗结核活性。这表明其在开发新的抗结核药物中具有潜力 (Trivedi 等人,2011 年)。
属性
IUPAC Name |
diethyl 4-amino-1-(3-chlorophenyl)pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4/c1-3-22-14(20)12-11(17)13(15(21)23-4-2)19(18-12)10-7-5-6-9(16)8-10/h5-8H,3-4,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEMFQBXHRKYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C2=CC(=CC=C2)Cl)C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diethyl 4-amino-1-(3-chlorophenyl)pyrazole-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![diethyl 3-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7817486.png)








![Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate](/img/structure/B7817557.png)